2-Fluoro-2-(5-fluoropyridin-3-yl)acetic acid
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Overview
Description
2-Fluoro-2-(5-fluoropyridin-3-yl)acetic acid is a fluorinated organic compound with the molecular formula C7H5F2NO2. This compound is part of the fluoropyridine family, known for their unique chemical and biological properties due to the presence of fluorine atoms in the aromatic ring .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-2-(5-fluoropyridin-3-yl)acetic acid typically involves the fluorination of pyridine derivatives. One common method includes the reaction of 3-bromo-2-nitropyridine with tetra-n-butylammonium fluoride in dimethylformamide at room temperature to form 2-fluoro-3-bromopyridine . This intermediate can then be further reacted to introduce the acetic acid moiety.
Industrial Production Methods
Industrial production methods for fluorinated pyridines often involve the use of complex fluorinating agents such as aluminum fluoride and copper fluoride at high temperatures (450-500°C) to achieve the desired fluorination . These methods are optimized for large-scale production to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-2-(5-fluoropyridin-3-yl)acetic acid undergoes various chemical reactions, including:
Substitution Reactions: Commonly involves nucleophilic substitution due to the electron-withdrawing effect of the fluorine atoms.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydride or potassium carbonate in polar aprotic solvents like dimethyl sulfoxide.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions include various fluorinated pyridine derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
2-Fluoro-2-(5-fluoropyridin-3-yl)acetic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a radiolabeling agent in imaging studies due to the presence of fluorine atoms.
Medicine: Explored for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.
Industry: Utilized in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 2-Fluoro-2-(5-fluoropyridin-3-yl)acetic acid involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s ability to form strong hydrogen bonds and interact with biological molecules, potentially affecting various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- 2-(5-Fluoropyridin-2-yl)acetic acid
- 2-Fluoro-5-pyridylboronic acid
- Fluroxypyr
Uniqueness
2-Fluoro-2-(5-fluoropyridin-3-yl)acetic acid is unique due to its dual fluorination, which imparts distinct chemical and biological properties compared to its mono-fluorinated counterparts. This dual fluorination can enhance its stability and reactivity, making it a valuable compound in various research and industrial applications .
Properties
Molecular Formula |
C7H5F2NO2 |
---|---|
Molecular Weight |
173.12 g/mol |
IUPAC Name |
2-fluoro-2-(5-fluoropyridin-3-yl)acetic acid |
InChI |
InChI=1S/C7H5F2NO2/c8-5-1-4(2-10-3-5)6(9)7(11)12/h1-3,6H,(H,11,12) |
InChI Key |
RGWYMDHZEHJPMX-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC=C1F)C(C(=O)O)F |
Origin of Product |
United States |
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